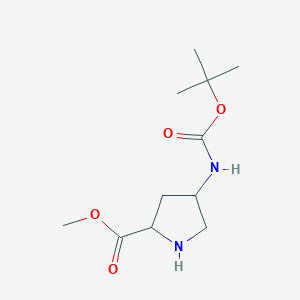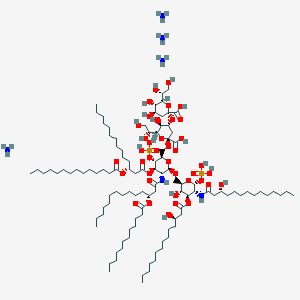
Lys-CoA TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
赖氨酸-辅酶 A 三氟乙酸盐的合成涉及赖氨酸与辅酶 A 的偶联,然后添加三氟乙酸。该反应通常需要使用保护基团来防止不必要的副反应,并确保选择性形成所需产物。 反应条件通常包括使用有机溶剂,如二甲亚砜,以及催化剂来促进偶联过程 .
工业生产方法
赖氨酸-辅酶 A 三氟乙酸盐的工业生产涉及使用自动化系统进行大规模合成,以确保高产率和纯度。 该过程包括通过高性能液相色谱和结晶等技术对化合物进行纯化,以去除杂质并获得所需的产物质量 .
化学反应分析
反应类型
赖氨酸-辅酶 A 三氟乙酸盐经历各种化学反应,包括:
氧化: 该化合物可以氧化形成不同的衍生物。
还原: 还原反应可以修饰化合物中存在的官能团。
常用的试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。 反应条件通常涉及受控温度和 pH 值,以确保预期的结果 .
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应可以产生各种取代化合物 .
科学研究应用
赖氨酸-辅酶 A 三氟乙酸盐有几种科学研究应用,包括:
化学: 用作研究组蛋白乙酰转移酶的机制及其在表观遗传调控中的作用的工具。
生物学: 用于研究基因表达的调控以及组蛋白乙酰化对细胞过程的影响。
医学: 研究其在表观遗传失调相关疾病(如癌症和神经系统疾病)中的潜在治疗应用。
作用机制
赖氨酸-辅酶 A 三氟乙酸盐通过抑制 p300 组蛋白乙酰转移酶的活性来发挥其作用。该酶催化乙酰辅酶 A 中的乙酰基转移到组蛋白蛋白上的赖氨酸残基,导致基因转录的激活。 通过抑制 p300,赖氨酸-辅酶 A 三氟乙酸盐阻止组蛋白的乙酰化,从而抑制转录激活并改变基因表达 .
相似化合物的比较
与其他抑制剂相比,赖氨酸-辅酶 A 三氟乙酸盐在对 p300 组蛋白乙酰转移酶的高特异性方面是独特的。类似的化合物包括:
PCAF 抑制剂: 这些抑制剂靶向 PCAF 组蛋白乙酰转移酶,但缺乏对 p300 的高特异性。
CBP 抑制剂: 这些化合物抑制 CBP 组蛋白乙酰转移酶,它与 p300 具有相似性,但具有不同的功能。
GCN5 抑制剂: 这些抑制剂靶向 GCN5 组蛋白乙酰转移酶,它是组蛋白乙酰转移酶家族的另一个成员
赖氨酸-辅酶 A 三氟乙酸盐对 p300 的独特特异性使其成为研究该酶在表观遗传调控和转录激活中的特定作用的宝贵工具。
属性
分子式 |
C33H54F3N10O21P3S |
|---|---|
分子量 |
1108.8 g/mol |
IUPAC 名称 |
[[(3R)-4-[[3-[2-[2-[[(5S)-5-acetamido-6-amino-6-oxohexyl]amino]-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H53N10O19P3S.C2HF3O2/c1-17(42)40-18(27(33)47)6-4-5-8-34-21(44)13-64-11-10-35-20(43)7-9-36-29(48)25(46)31(2,3)14-57-63(54,55)60-62(52,53)56-12-19-24(59-61(49,50)51)23(45)30(58-19)41-16-39-22-26(32)37-15-38-28(22)41;3-2(4,5)1(6)7/h15-16,18-19,23-25,30,45-46H,4-14H2,1-3H3,(H2,33,47)(H,34,44)(H,35,43)(H,36,48)(H,40,42)(H,52,53)(H,54,55)(H2,32,37,38)(H2,49,50,51);(H,6,7)/t18-,19+,23+,24+,25-,30+;/m0./s1 |
InChI 键 |
SGCAYGMHHNOYEY-JPBLFTSTSA-N |
手性 SMILES |
CC(=O)N[C@@H](CCCCNC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(=O)NC(CCCCNC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)

![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)
![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)
![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)

![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)
![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)


![N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine](/img/structure/B11929587.png)


